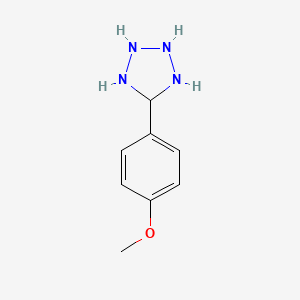
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its ability to interact with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine typically involves the reaction of 9-aminoacridine with N,N-dimethyl-1,4-diaminobutane. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction mixture is stirred at a low temperature (0°C) for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acridine compounds .
Applications De Recherche Scientifique
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound also interacts with enzymes such as topoisomerases, further inhibiting DNA processes. These interactions make it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Proflavine: Known for its antibacterial properties.
Acriflavine: Used as a disinfectant and in the treatment of bacterial infections.
Uniqueness
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is unique due to its specific structure, which allows for strong interactions with DNA and proteins. This makes it particularly effective in disrupting biological processes, giving it potential as a therapeutic agent .
Propriétés
Numéro CAS |
970-09-2 |
|---|---|
Formule moléculaire |
C19H23N3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C19H23N3/c1-22(2)14-8-7-13-20-19-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)19/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,20,21) |
Clé InChI |
FCPQCIILUGGJNJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)






![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
